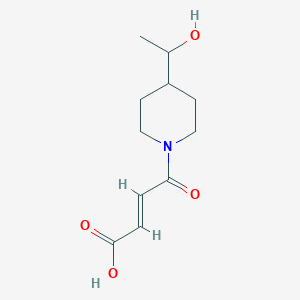

(E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-[4-(1-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-8(13)9-4-6-12(7-5-9)10(14)2-3-11(15)16/h2-3,8-9,13H,4-7H2,1H3,(H,15,16)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFJQKYULFHZES-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1CCN(CC1)C(=O)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, with the CAS number 1704357-79-8, is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of (E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is , and it has a molecular weight of 227.26 g/mol. The compound features a piperidine ring and a keto-enol system, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H17NO4 |

| Molecular Weight | 227.26 g/mol |

| Purity | ≥95% |

| CAS Number | 1704357-79-8 |

Antimicrobial Activity

A study investigating similar piperidine derivatives found that modifications at the 4-position significantly affected their antimicrobial efficacy against various bacterial strains. The presence of hydroxyethyl groups was associated with enhanced solubility and bioavailability, which could translate to improved antimicrobial activity in vivo.

Neuropharmacological Studies

In neuropharmacological assessments, compounds structurally similar to (E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid demonstrated significant binding affinity for serotonin receptors. This suggests potential applications in treating mood disorders or anxiety-related conditions.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of piperidine derivatives.

- Method : In vitro testing against Gram-positive and Gram-negative bacteria.

- Results : Derivatives exhibited varying degrees of inhibition; compounds with hydroxyethyl substitutions showed enhanced activity against E. coli and S. aureus.

-

Case Study on Neuroactive Properties :

- Objective : Assessment of binding affinity to serotonin receptors.

- Method : Radiolabeled ligand binding assays.

- Results : Compounds similar in structure demonstrated a significant increase in receptor binding compared to controls, indicating potential use in neuropharmacology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of (E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid with its analogs, derived from the evidence provided:

Key Comparative Insights:

Substituent Effects on Solubility: The hydroxyl group in the target compound may improve water solubility compared to lipophilic analogs like the difluoromethyl derivative . However, the (2Z)-4-(4-methylanilino) analog is water-insoluble despite a polar amine group, suggesting steric or crystallinity factors dominate . Piperazine-containing analogs (e.g., ethylpiperazine, phenylpiperazine) likely exhibit pH-dependent solubility due to their basic nitrogen atoms .

Acid-Base Properties: The dissociation constant (pKa ~2.81) of the (2Z)-4-(4-methylanilino) analog indicates moderate acidity, comparable to carboxylic acids. The target compound’s hydroxyl group may slightly lower its pKa .

Synthetic Accessibility :

- Maleic anhydride reactions (e.g., with p-toluidine) yield high-purity products (~94%), suggesting scalable synthesis for the target compound if similar methodologies are applied .

The hydroxyl group in the target compound may reduce toxicity compared to halogenated derivatives.

Research Implications and Gaps

While structural analogs provide a foundation for understanding the target compound, direct experimental data on its synthesis, crystallography (e.g., SHELX-refined structures ), and biological activity are absent. Future studies should prioritize:

- Solubility Profiling: Systematic testing in polar/non-polar solvents.

- SHELX-Based Crystallography : To resolve stereochemical details and intermolecular interactions.

- Comparative Bioactivity : Assessing enzyme inhibition or cytotoxicity relative to piperidine/piperazine derivatives.

Preparation Methods

Preparation Methods of (E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

General Synthetic Strategy

The synthesis of (E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid generally involves:

- Functionalization of a piperidine derivative with a hydroxyethyl substituent.

- Coupling of the functionalized piperidine with a maleic acid or maleic anhydride derivative to introduce the 4-oxobut-2-enoic acid moiety.

- Control of stereochemistry to ensure the E-configuration of the double bond.

Key Synthetic Steps

Preparation of the Piperidine Intermediate

The 1-hydroxyethyl-piperidine moiety can be synthesized by selective alkylation or substitution reactions on piperidine, introducing the hydroxyethyl group at the nitrogen atom. This step often requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Coupling with Maleic Anhydride or Maleic Acid Derivatives

The coupling step typically involves reacting the functionalized piperidine with maleic anhydride or a related activated maleic acid derivative. This reaction is usually performed in an organic solvent such as acetone or dichloromethane under mild conditions (ambient temperature to reflux), sometimes in the presence of a base or coupling agent to facilitate amide or ester bond formation.

- For example, maleic anhydride (1.5 equivalents) and triethylamine (1.5 equivalents) in acetone stirred at ambient temperature for 2 to 24 hours can yield the corresponding 4-oxobut-2-enoic acid derivatives with good yields (65-79%).

Use of Coupling Agents

In some protocols, coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like N,N-diisopropylethylamine (DIEA) are used to activate the carboxylic acid group for amide bond formation with the piperidine amine.

Purification and Isolation

After the reaction completion, the mixture is typically worked up by:

- Extraction with aqueous acid (e.g., 1 M HCl) and water to remove impurities.

- Drying the organic phase over sodium sulfate.

- Evaporation of solvents under reduced pressure.

- Purification by silica gel column chromatography using solvent systems such as dichloromethane:methanol (70:1 v/v) to isolate the pure compound.

Data Table: Representative Preparation Conditions and Yields

| Step | Reagents and Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Piperidine hydroxyethylation | Selective alkylation/substitution on piperidine | Various | Ambient to reflux | Several hours | N/A | Requires control to avoid over-alkylation |

| Coupling with maleic anhydride | Maleic anhydride (1.5 eq), triethylamine (1.5 eq) | Acetone | Ambient temperature | 2–24 hours | 65–79 | Formation of 4-oxobut-2-enoic acid derivative |

| Amide bond formation | Acid derivative, HATU (1.2 eq), DIEA (1.2 eq), piperidine amine (1.1 eq) | Dry dichloromethane | Room temperature | 16 hours | 62 | Under argon atmosphere, followed by extraction |

| Purification | Silica gel chromatography (DCM:MeOH = 70:1) | N/A | N/A | N/A | N/A | Removal of impurities, isolation of pure product |

Research Findings and Analysis

- The use of maleic anhydride derivatives is a common and effective strategy to introduce the α,β-unsaturated 4-oxobut-2-enoic acid moiety, which is essential for the compound’s structure and reactivity.

- Coupling agents like HATU significantly improve the efficiency of amide bond formation between the piperidine amine and the acid derivative, yielding cleaner products and higher yields compared to direct coupling without activation.

- Reaction conditions such as temperature, solvent choice, and reaction time are critical to maintaining the E-configuration of the double bond and preventing side reactions such as polymerization or isomerization.

- Purification by silica gel chromatography using low polarity solvents with minimal methanol content ensures the removal of residual coupling agents, by-products, and unreacted starting materials, yielding analytically pure compounds suitable for further applications.

Q & A

Q. What are the common synthetic routes for (E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid?

The compound is typically synthesized via condensation reactions involving piperidine derivatives and α,β-unsaturated carbonyl intermediates. For example:

- Step 1 : React 4-(1-hydroxyethyl)piperidine with maleic anhydride or a similar dienophile under controlled pH (e.g., using sodium acetate buffer, pH 4.6) to form the α,β-unsaturated ester intermediate .

- Step 2 : Hydrolyze the ester group under basic conditions (e.g., NaOH in methanol/water) to yield the carboxylic acid .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Key Data :

| Intermediate | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ester derivative | Maleic anhydride, DMF | 65–75 | ≥95% |

| Final compound | NaOH, MeOH/H₂O | 50–60 | ≥98% |

Q. Which spectroscopic techniques are used to characterize this compound?

- ¹H/¹³C NMR : Confirm the (E)-configuration of the α,β-unsaturated system (typical coupling constant J = 12–16 Hz for trans double bonds) and piperidine ring substitution patterns .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹) .

- Mass Spectrometry (ESI-TOF) : Verify molecular ion peaks ([M+H]⁺ or [M-H]⁻) and fragmentation patterns consistent with the structure .

Advanced Research Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.